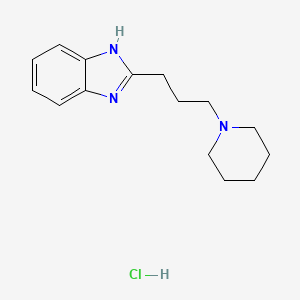
Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a piperidine group attached to the benzimidazole ring, along with a hydrochloride and hydrate form. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the piperidine group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Benzyl benzimidazole: Known for its potent opioid effects.
Piperidine benzimidazolone: Another class of compounds with similar structural features
Uniqueness
Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate is unique due to its specific combination of the benzimidazole core with a piperidine group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives.
Properties
CAS No. |
100447-41-4 |
|---|---|
Molecular Formula |
C15H22ClN3 |
Molecular Weight |
279.81 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylpropyl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-4-10-18(11-5-1)12-6-9-15-16-13-7-2-3-8-14(13)17-15;/h2-3,7-8H,1,4-6,9-12H2,(H,16,17);1H |
InChI Key |
GOJQYFWYQMRTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2=NC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















